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Iminotitanium

Cat. No.: B8143800
M. Wt: 62.882 g/mol
InChI Key: KHYBPSFKEHXSLX-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Iminotitanium Chemistry Research

The journey into the world of this compound chemistry began with foundational studies on transition metal-ligand multiple bonds. While the concept of metal-imido complexes (containing a M=NR fragment) was established with other metals, the synthesis and characterization of their titanium analogues presented unique challenges due to their high reactivity.

Early investigations in the 1970s and 1980s laid the groundwork for this field. Researchers such as Teuben and his group reported the synthesis of amido complexes of titanium, which are precursors to imido species. A significant breakthrough came from the work of W. A. Nugent and R. L. Harlow, who made substantial contributions to the synthesis and structural characterization of early imidotitanium complexes. researchgate.netresearchgate.netrsc.org Their work provided the initial glimpses into the structure and bonding of these compounds, noting the distinct bond distances and angles that characterize the Ti=N imido linkage.

The field saw further expansion with the development of new synthetic methodologies. For instance, the use of trimethylsilyl (B98337) leaving groups proved to be an effective method for introducing amido ligands, which could then be converted to imido functionalities. The synthesis of dimeric, imido-bridged titanium complexes, such as [cp(Me)Ti]2(μ-PhN)2, also showcased the diverse structural motifs possible within this class of compounds.

A pivotal moment in the evolution of this compound chemistry was the discovery of their catalytic potential. The late 20th and early 21st centuries witnessed a surge in research focused on harnessing these complexes for various chemical transformations. Notably, the development of bis(phenoxy-imine)titanium complexes, often referred to as "FI Catalysts," by Fujita and Coates, and bis(pyrrolide-imino)titanium complexes, known as "PI catalysts," by Mitsui Chemicals, marked a new era in olefin polymerization. researchgate.net These catalysts demonstrated remarkable activities in ethylene (B1197577) polymerization, with some exhibiting living polymerization characteristics. researchgate.netresearchgate.net

The timeline below highlights some of the key milestones in the evolution of this compound chemistry:

Year/PeriodKey DevelopmentSignificance
1970s-1980sFoundational synthesis and characterization of amido and imidotitanium complexes by researchers like Teuben, Nugent, and Harlow. researchgate.netresearchgate.netrsc.orgEstablished the existence and fundamental structural features of this compound compounds.
1980sDevelopment of new synthetic routes, including the use of silyl (B83357) amines. Provided more accessible pathways to a wider range of this compound complexes.
Late 1990s - 2000sDiscovery of highly active bis(phenoxy-imine) "FI" and bis(pyrrolide-imino) "PI" titanium catalysts for olefin polymerization. researchgate.netRevolutionized the field of olefin polymerization, enabling the synthesis of polymers with controlled architectures.
2000s - PresentExploration of this compound complexes in hydroamination, dinitrogen activation, and other small molecule activations. nih.govrsc.orgrsc.orgExpanded the application scope of this compound chemistry beyond polymerization into fine chemical synthesis and fundamental activation chemistry.
2010s - PresentSynthesis of novel this compound complexes with tailored ligand architectures for enhanced catalytic performance and material synthesis. mdpi.comosti.govmdpi.comEnabled the creation of advanced materials and more efficient catalytic systems.

This historical progression demonstrates a clear trajectory from fundamental discovery to sophisticated application, positioning this compound complexes as a cornerstone of modern organometallic chemistry.

Scope and Significance of this compound Complexes in Modern Chemistry

The significance of this compound complexes in contemporary chemistry is vast, with impactful applications in catalysis and the synthesis of advanced materials. Their utility stems from the tunable nature of the titanium center, which can be modulated by the steric and electronic properties of the supporting ligands.

Catalysis:

This compound complexes are highly effective catalysts for a range of organic transformations. One of their most prominent roles is in olefin polymerization . As mentioned, bis(phenoxy-imine) and related titanium complexes, when activated with cocatalysts like methylaluminoxane (B55162) (MAO), exhibit exceptional activity for ethylene polymerization, producing linear polyethylenes with high molecular weights. researchgate.netmdpi.comtandfonline.comnih.gov The catalytic activity and the properties of the resulting polymer can be finely tuned by modifying the substituents on the imine nitrogen and the phenoxy ring of the ligand. researchgate.net

The table below presents representative data on the performance of bis(imino)titanium catalysts in ethylene polymerization.

Catalyst PrecursorCocatalystTemperature (°C)Activity (kg PE/(mol Ti·h))Polymer Molecular Weight (Mw)
Dendritic 3,5-di-tert-butylsalicylaldehyde titanium complexMAO2578.56-
Dendritic 3,5-dichlorosalicylaldehyde (B181256) titanium catalystMAO2570.48-
Bis(phenoxy-imine) Ti Complex 1MAO502340480,000
Bis(phenoxy-imine) Ti Complex 2MAO501560320,000

Data sourced from multiple research findings. tandfonline.comnih.gov

Beyond polymerization, this compound complexes are excellent catalysts for hydroamination reactions , which involve the addition of an N-H bond across a carbon-carbon multiple bond. nih.govresearchgate.netresearchgate.netacs.orgnih.govmdpi.com This reaction is a highly atom-economical method for synthesizing amines, imines, and enamines. Titanium(IV) complexes have been shown to effectively catalyze the intermolecular hydroamination of both terminal and internal alkynes with a variety of amines. researchgate.netresearchgate.net Mechanistic studies have revealed that in some systems, an unexpected ligand exchange can lead to the formation of a highly reactive monocyclopentadienyltitanium catalyst. nih.govacs.org

Small Molecule Activation:

The reactive nature of the titanium-imido bond also allows for the activation of small molecules . rsc.org For instance, low-valent titanium complexes can coordinate to and weaken the strong triple bond in dinitrogen (N₂), a critical step in nitrogen fixation. rsc.orgrsc.orginflibnet.ac.inyale.edu Research in this area is crucial for developing new catalytic systems for ammonia (B1221849) synthesis under milder conditions than the industrial Haber-Bosch process. yale.edu

Materials Science:

In the realm of materials science, this compound complexes serve as versatile precursors for the synthesis of advanced materials . osti.govarxiv.orgmdpi.comberkeley.edu For example, they can be used to create titanium-based nanoparticles and thin films. The properties of these materials can be tailored by carefully designing the organic ligands of the this compound precursor. This approach opens up possibilities for creating new materials with specific electronic, optical, or catalytic properties for a variety of applications. nih.gov

The broad scope and profound impact of this compound chemistry underscore its importance in addressing contemporary scientific challenges, from developing more efficient industrial processes to creating novel materials with tailored functionalities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula HNTi B8143800 Iminotitanium

Properties

IUPAC Name

iminotitanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/HN.Ti/h1H;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYBPSFKEHXSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N=[Ti]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HNTi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

62.882 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies for Iminotitanium Complexes

Pioneering Synthetic Approaches to Iminotitanium Complexes

The initial forays into the synthesis of this compound systems laid the essential groundwork for the field. These early methods established the fundamental reaction pathways, such as salt metathesis and elimination reactions, which are still widely used today.

One of the earliest and most straightforward methods for the formation of this compound complexes involves the reaction of titanium tetrachloride (TiCl₄) with primary amines. This approach often proceeds through an intermediate amido complex. For instance, the reaction of a cyclopentadienyl (B1206354) titanium trichloride (B1173362) (CpTiCl₃) with a primary amine in the presence of a silylating agent like Me₃SiN(H)R yields an amido complex, CpTi(Cl)₂N(H)R. Subsequent elimination of HCl from this intermediate leads to the formation of a binuclear, imido-bridged complex with the general structure [Cp(Cl)Ti]₂(µ-RN)₂. These dimeric structures feature a central four-membered Ti₂N₂ ring.

Another traditional route is salt metathesis, where a titanium halide is treated with a lithium salt of a primary amine. For example, reacting (CpB)TiCl₃ (where CpB is a borylcyclopentadienyl ligand) with one or two equivalents of lithium tert-butylamide (LiHNCMe₃) produces the binuclear imido complexes [(CpB)TiCl(μ-NCMe₃)]₂ and [(CpB)TiCl(μ-NCMe₃)·H₂NCMe₃]₂, respectively. capes.gov.br These reactions demonstrate the formation of stable, imido-bridged titanium systems. capes.gov.br

A further example is the reaction of the N-P ligand ArPN(SiMe₃)₂ with TiCl₄, which affords the imido-bridged binuclear titanium complex [TiCl₂(THF)(μ-NArP)]₂. rsc.orgnih.gov This method highlights how the choice of starting ligand can direct the formation of specific binuclear architectures. rsc.org

The design and choice of ancillary ligands are crucial in directing the synthesis towards specific this compound structures, whether they are monomeric, dimeric, terminal, or bridging. By carefully selecting the steric and electronic properties of the supporting ligands, chemists can stabilize the reactive Ti=N bond and control the complex's subsequent reactivity.

Chelating diamide (B1670390) ligands have proven particularly effective. The N,N'-bis(3,5-dimethylphenyl)-phenanthrene-9,10-diamide ligand (padaH₂) can be metalated with TiCl₄ to form a six-coordinate pyridine (B92270) adduct, (pada)TiCl₂(py)₂. acs.org This complex serves as a versatile precursor. While direct generation of dimethyl- or diphenyltitanium complexes from this precursor is challenging, in-situ reaction with tert-butylamine (B42293) (tBuNH₂) successfully yields the monomeric terminal imido complex (pada)Ti(NtBu)(py)₂. acs.org This strategy showcases how a chelating ligand framework can facilitate the formation of a terminal imido group that might otherwise be difficult to access.

Amidinate ligands also play a significant role in stabilizing imidotitanium species. The reaction of lithium benzamidinates, such as Li[PhC(NSiMe₃)₂], with titanium imido precursors like [Ti(NR)Cl₂(py)₃] leads to the formation of (N,N'-bis(trimethylsilyl)benzamidinato)titanium imido derivatives. acs.org These complexes, with the general formula [Ti(NR){PhC(NSiMe₃)₂}Cl(py)₂], demonstrate how a bulky, bidentate amidinate ligand can support a monomeric imidotitanium core. acs.org

PrecursorReagentProductReference
CpTiCl₃Me₃SiN(H)R, then HCl elimination[Cp(Cl)Ti]₂(µ-RN)₂
(pada)TiCl₂(py)₂In situ generated (pada)Ti(CH₃)₂(py), then tBuNH₂(pada)Ti(NtBu)(py)₂ acs.org
[Ti(NR)Cl₂(py)₃]Li[PhC(NSiMe₃)₂][Ti(NR){PhC(NSiMe₃)₂}Cl(py)₂] acs.org
ArPN(SiMe₃)₂TiCl₄[TiCl₂(THF)(μ-NArP)]₂ rsc.orgnih.gov

Development of Traditional Synthesis Methods for this compound Systems

Advanced Synthetic Techniques for this compound Architectures

Building upon foundational methods, advanced synthetic techniques have been developed to access more challenging and reactive this compound complexes, such as those with titanium in a lower oxidation state (Ti(III)) or with precisely controlled, complex architectures.

The synthesis of terminal imidotitanium(III) complexes represents a significant challenge due to the high reactivity of these d¹ metal centers. These species are typically generated through the reduction of a suitable titanium(IV) precursor. A landmark achievement in this area was the synthesis of the first mononuclear Ti(III) complex with a terminal imido ligand, [TptBu,MeTi{≡NSi(CH₃)₃}(THF)]. rsc.orgrsc.org This compound was prepared by the chemical reduction of the corresponding titanium(IV) imido chloride precursor, [TptBu,MeTi{≡NSi(CH₃)₃}(Cl)], using potassium graphite (B72142) (KC₈). rsc.orgrsc.org The use of a bulky, sterically demanding scorpionate ligand (TptBu,Me) is critical for stabilizing the monomeric Ti(III) center and preventing dimerization. rsc.org

The reduction process can also be initiated on other Ti(IV) precursors. For example, the reduction of [TiCl₂(MesPDA)(thf)₂] (where MesPDA is N,N′-bis(2,4,6-trimethylphenyl)-o-phenylenediamide) with sodium metal yields a dinuclear Ti(III) species, [{Ti(MesPDA)(thf)}₂(μ-Cl)₃{Na}]. acs.org While this particular product is a bridged chloride complex rather than a terminal imido, the methodology demonstrates the viability of using strong reducing agents to access Ti(III) systems from diamido-titanium(IV) precursors. acs.org In some cases, reduction of a Ti(III) complex can lead to ligand cleavage and the formation of a Ti(III)-imido-hydride complex, as seen in the treatment of (Nacnac)TiCl₂ with a K/Na alloy. researchgate.net

Ti(IV) PrecursorReducing AgentTi(III) ProductKey FeatureReference
[TptBu,MeTi{≡NSi(CH₃)₃}(Cl)]KC₈ (Potassium Graphite)[TptBu,MeTi{≡NSi(CH₃)₃}(THF)]First mononuclear terminal Ti(III) imido rsc.orgrsc.org
(Nacnac)TiCl₂K/Na alloy[K(C(Me)CHC(Me)NAr)Ti(NAr)(μ-H)]₂Product of ligand cleavage researchgate.net
(ImDippN)TiCl₃Na/Hg[Cl₂Ti(μ-NImDipp)]₂Dinuclear Ti(III) complex chemrxiv.org

Targeted Synthesis of Specific this compound Compound Structures

The precise synthesis of this compound complexes with specific, desired structures is often achieved through multi-step sequences that leverage carefully chosen ligands and reaction conditions. A prime example is the synthesis of (pada)Ti(NtBu)(py)₂, which relies on a ligand-oriented strategy. acs.org The synthesis begins with the preparation of the dichloride precursor (pada)TiCl₂(py)₂ from the diamine ligand padaH₂ and TiCl₄. acs.org This stable precursor is then converted to a highly reactive dialkyl species in situ, which is not isolated but immediately reacted with tert-butylamine to afford the target terminal imido complex. acs.org

Another targeted approach involves creating binuclear complexes with specific bridging ligands. The reaction of Li[MeC(NC₆H₁₁)²] with [Ti(NBuᵗ)Cl₂(py)₃] specifically yields the binuclear N,N'-bis(cyclohexyl)acetamidinato derivative [Ti₂(μ-NBuᵗ)₂{MeC(NC₆H₁₁)²}₂Cl₂]. The reaction conditions and stoichiometry are controlled to favor the formation of this dimeric structure with two bridging tert-butyl imido groups.

Future Directions in this compound Synthetic Methodologies

The field of this compound chemistry continues to evolve, with current research focusing on developing more efficient, versatile, and environmentally benign synthetic methods. A major goal is the design of new catalytic systems that can generate imidotitanium species in situ for a range of chemical transformations.

One promising direction is the development of new ligand frameworks that can support highly reactive titanium centers and facilitate challenging reactions. This includes the exploration of borylimido (M=NBR₂) complexes, which remain a relatively unexplored class of compounds. researchgate.net The synthesis of such complexes could open new avenues for reactivity, leveraging the unique electronic properties of the boron substituent. researchgate.net

There is also significant interest in using imidotitanium complexes as catalysts for novel organic transformations. For example, titanium imido complexes have been shown to catalyze the [2+2+1] cycloaddition of alkynes and aryl azides to form substituted pyrroles. escholarship.org Future synthetic efforts will likely focus on designing more active and selective catalysts for these and other reactions, such as hydroamination and nitrogen-group transfer. acs.orgmdpi.com The development of catalysts that can operate under milder conditions and with broader substrate scopes is a key objective.

Furthermore, the synthesis of low-valent "Ti(I)" and "Ti(0)" synthons, such as [(μ-N-μ-η⁶-ImDipp)Ti]₂, represents a frontier in the field. chemrxiv.org These highly reduced species have demonstrated the ability to perform multi-electron transfers, for instance in reacting with organoazides to form complex terminal and bridged imido structures. chemrxiv.org The future development of synthetic routes to these and related low-valent titanium compounds could unlock unprecedented reactivity and catalytic applications. The ongoing exploration of redox chemistry will be crucial for advancing the synthetic utility of this compound systems. rsc.org

Iii. Structural Elucidation and Advanced Spectroscopic Characterization of Iminotitanium Complexes

Fundamental Spectroscopic Investigations of Iminotitanium Complexes

Initial characterization of newly synthesized this compound compounds typically begins with a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. researchgate.netresearchgate.netmtu.edu These techniques offer a foundational understanding of the molecular framework and the nature of the titanium-imido linkage.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of diamagnetic this compound complexes in solution. jeolusa.comnumberanalytics.com Both ¹H and ¹³C NMR provide detailed information about the ligand environment surrounding the titanium center. nih.gov

In ¹H NMR spectra of imidotitanium complexes, the protons on the ancillary ligands provide a map of the molecule's symmetry and connectivity. For instance, in complexes like (pada)Ti(CH₂Ph)₂(py), the ¹H NMR spectrum can indicate the coordination of a pyridine (B92270) molecule to the titanium center and reveal dynamic processes such as ligand exchange. acs.org Similarly, for porphyrin-based imidotitanium complexes like (TTP)Ti=NR, the chemical shifts of the pyrrole (B145914) and ligand protons confirm the complex's diamagnetism and C₄ᵥ symmetry in solution. iastate.edu The protons of the axial imido ligand are notably shifted upfield due to the anisotropic effect of the porphyrin ring current. iastate.edu

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the ligands. The chemical shifts in ¹³C NMR are sensitive to the electronic environment, with carbons closer to the metal center showing distinct resonances. nih.gov For example, in typical organometallic complexes, the chemical shift range for ¹³C is broad, often between 0 and 220 ppm, allowing for the resolution of individual carbon environments. In some cases, multinuclear NMR, such as ¹⁵N NMR, can be employed to directly probe the nitrogen atom of the imido ligand, offering direct insight into the Ti-N bond. mdpi.com

Table 1: Representative ¹H NMR Chemical Shift Data for Select this compound Complexes

Compound/FragmentProtonChemical Shift (δ, ppm)SolventReference
(pada)TiCl₂(py)₂Aryl-H (phenanthrene)7.31, 7.38, 8.20, 8.52C₆D₆ acs.org
(pada)TiCl₂(py)₂Aryl-H (dimethylphenyl)6.23, 6.39C₆D₆ acs.org
(TTP)Ti=NC₆H₅β-pyrrole-H9.21C₆D₆ iastate.edu
(TTP)Ti=NC₆H₁₁β-pyrrole-H9.24C₆D₆ iastate.edu
cpTi(Cl)₂N(H)PhN-H9.7 - 11.9CD₂Cl₂
cpTi(Cl)₂N(H)PhCp-H6.75 - 6.95CD₂Cl₂

This table is generated based on data reported in the referenced literature and is for illustrative purposes.

Infrared (IR) spectroscopy is a powerful technique for identifying the characteristic vibrational modes of this compound complexes. A key diagnostic feature is the Ti=N stretching frequency, which provides a direct measure of the bond strength. This vibration typically appears in the range of 1000-1300 cm⁻¹, although its exact position can be influenced by the nature of the ancillary ligands and the substituent on the imido nitrogen. acs.orgacs.org For instance, the IR spectrum of [PcTi(NDip)] (where Dip is 2,6-diisopropylphenyl) shows a Ti=N stretching vibration within this typical range for imido titanium compounds. In addition to the Ti=N stretch, IR spectra display the vibrational modes associated with the other ligands in the complex, which can confirm their presence and coordination mode. researchgate.netresearchgate.netacs.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. researchgate.net this compound complexes often exhibit intense charge-transfer bands, typically in the UV or near-UV region. These can be ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. For example, the electronic absorption spectra of titanium porphyrin imido complexes show an intense Soret peak around 424-426 nm and a Q-band near 548 nm, which are characteristic of the porphyrin macrocycle. iastate.edu The position and intensity of these bands are sensitive to the nature of the axial imido ligand and the solvent, providing insights into the electronic structure of the complex. iastate.edu

Table 2: Spectroscopic Data for Selected this compound Complexes

ComplexIR (Ti=N stretch, cm⁻¹)UV-Vis (λₘₐₓ, nm)Reference
[PcTi(NDip)]~1100-1300~340 (B band), ~698 (Q band)
(TTP)Ti=NC₆H₅N/A426 (Soret), 548 (Q band) iastate.edu
(TTP)Ti=NC₆H₁₁N/A424 (Soret), 548 (Q band) iastate.edu

Nuclear Magnetic Resonance (NMR) Studies of this compound Systems

Advanced Spectroscopic Characterization Techniques

For a more in-depth structural and electronic analysis, particularly for paramagnetic species or to obtain precise geometric parameters, advanced spectroscopic and diffraction methods are employed.

Electron Paramagnetic Resonance (EPR) spectroscopy is the technique of choice for studying paramagnetic this compound complexes, often referred to as metalloradicals. nih.gov These species may arise from one-electron redox processes. The EPR spectrum provides the g-value and information about hyperfine coupling to magnetic nuclei (e.g., ¹⁴N, ¹H, ⁴⁷Ti, ⁴⁹Ti), which gives a detailed map of the unpaired electron's distribution. For example, the reduction of binuclear imido complexes can lead to stable anionic radicals that are EPR active. The analysis of the EPR spectrum of a Ti(III) metalloradical can reveal the extent of spin density on the titanium center and the imido nitrogen, offering crucial information about the electronic structure and bonding in these open-shell species. mtu.edunih.gov

XRD studies have been instrumental in establishing the nature of the titanium-imido bond. For example, the crystal structure of [PcTi(NDip)] revealed a Ti–N bond length of 1.712(1) Å, which is indicative of a Ti–N triple bond. Similarly, in the five-coordinate complex [Ti(NBuᵗ)(N₂N)(py)], the Ti-imido bond length was found to be 1.718(3) Å. acs.org These short bond lengths, coupled with a nearly linear Ti-N-C angle (where applicable), provide strong evidence for significant π-bonding character in the imido linkage. iastate.edu XRD also reveals crucial details about the coordination geometry at the titanium center, which is often distorted octahedral or trigonal bipyramidal, and the steric interactions between ligands. researchgate.netacs.org

Table 3: Selected Ti-N Imido Bond Lengths from Single Crystal XRD

ComplexTi-N Bond Length (Å)Geometry at TiReference
[PcTi(NDip)]1.712(1)Square Pyramidal
[Ti(NBuᵗ)(N₂N)(py)]1.718(3)Trigonal Bipyramidal acs.org
(pada)Ti(dNᵗBu)(py)₂1.699(3)Distorted Octahedral acs.org

This table presents a selection of crystallographic data from the literature to illustrate typical bond lengths.

Raman spectroscopy is a complementary vibrational technique to IR spectroscopy and is particularly useful for studying titanium-containing materials. dntb.gov.uaucd.ie It is sensitive to metal-oxygen and, by extension, metal-nitrogen vibrations. ucd.ie While less commonly reported for discrete molecular imidotitanium complexes compared to IR, Raman spectroscopy can be a powerful tool, especially for solid-state materials or for identifying symmetric vibrations that may be weak or inactive in the IR spectrum. figshare.com For instance, in studies of titanium oxide layers, Raman spectroscopy is sensitive to the bond lengths and structural environment of the Ti-O bonds, and similar principles apply to Ti-N systems. ucd.ie The technique can provide information on the crystallinity and phase of titanium-based materials, which is relevant for applications derived from the thermal decomposition of this compound precursors. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Oxidation State Analysis of this compound Species

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. wikipedia.orgcreative-biostructure.com The process involves irradiating a sample with X-rays, which causes the emission of core-level electrons. psu.edu The kinetic energy of these photoelectrons is measured, and their binding energy can be calculated, providing a unique fingerprint for each element and its local chemical environment. wikipedia.orgcarleton.edu

For this compound species, XPS analysis primarily focuses on the Ti 2p and N 1s core levels to elucidate the oxidation state of the titanium center and the nature of the titanium-nitrogen bond.

Titanium (Ti 2p) Analysis: The Ti 2p spectrum is characterized by two spin-orbit split peaks, Ti 2p₃/₂ and Ti 2p₁/₂. thermofisher.com The binding energy of the Ti 2p₃/₂ peak is a sensitive indicator of the titanium's oxidation state; a higher oxidation state results in a higher binding energy due to increased Coulombic attraction between the core electrons and the nucleus. carleton.edu For example, metallic titanium (Ti⁰) exhibits a Ti 2p₃/₂ peak at approximately 454.1 eV, whereas the more oxidized Ti(IV) in titanium dioxide (TiO₂) is found at a higher binding energy of about 458.5 eV. thermofisher.comxpsfitting.com

In titanium-nitrogen compounds like titanium nitride (TiN), which can be considered an inorganic analogue for the bonding in some this compound systems, the Ti 2p₃/₂ peak appears at an intermediate binding energy, typically around 455-457 eV. redalyc.orgresearchgate.net The exact position can be influenced by stoichiometry and the presence of oxygen, forming titanium oxynitrides, which show peaks at higher binding energies (~457-458 eV). researchgate.net The peak shape for TiN is often complex and may include shake-up satellite features that provide further information about the electronic structure. thermofisher.comaip.org

Nitrogen (N 1s) Analysis: The N 1s core level provides direct insight into the chemical environment of the nitrogen atom. In metal nitrides, the N 1s binding energy is typically found around 396-397 eV. researchgate.netthermofisher.comxpsdatabase.net The presence of different nitrogen species, such as pyridinic, pyrrolic, or graphitic nitrogen in nitrogen-doped carbon materials, leads to a range of N 1s binding energies, demonstrating the sensitivity of this measurement to the local bonding environment. rsc.org In this compound complexes, the N 1s binding energy is expected to be influenced by the substituent on the nitrogen atom and the polarity and order of the Ti-N bond. For instance, the formation of N-O bonds in oxynitride surface layers can give rise to N 1s peaks at different binding energies. researchgate.netaip.org

The following table summarizes typical binding energies for relevant titanium and nitrogen species, which serve as a reference for the analysis of this compound complexes.

Compound/SpeciesCore LevelBinding Energy (eV)Reference
Ti MetalTi 2p₃/₂454.1 thermofisher.com
Titanium Nitride (TiN)Ti 2p₃/₂454.9 - 456.3 thermofisher.comredalyc.org
Titanium(II) Oxide (TiO)Ti 2p₃/₂455.4 xpsfitting.com
Titanium(III) Oxide (Ti₂O₃)Ti 2p₃/₂457.2 xpsfitting.com
Titanium(IV) Oxide (TiO₂)Ti 2p₃/₂458.5 - 458.7 thermofisher.comresearchgate.net
Titanium Nitride (TiN)N 1s~397.0 redalyc.orgresearchgate.net
Titanium Oxynitride (TiON)N 1s~398.0 researchgate.net
Amine (C-NH₂)N 1s~400.0 thermofisher.com

Mössbauer Spectroscopic Applications for this compound Systems

Mössbauer spectroscopy is a nuclear technique based on the resonant absorption of gamma rays by atomic nuclei, providing highly sensitive information about the chemical environment, oxidation state, and magnetic properties of specific isotopes. slideshare.net The most common isotope for this technique is ⁵⁷Fe, but others such as ¹¹⁹Sn are also used. dicp.ac.cnmdpi.com

Direct analysis of this compound complexes via Mössbauer spectroscopy is generally not feasible, as titanium does not possess an isotope with the necessary properties for the Mössbauer effect. However, the technique can be applied indirectly to study this compound systems under specific circumstances. This involves incorporating a Mössbauer-active probe, such as a ⁵⁷Fe or ¹¹⁹Sn atom, into the molecular structure or supporting matrix.

For example, studies on iron-titanium intermetallic compounds have utilized ⁵⁷Fe Mössbauer spectroscopy to probe the local environment around the iron atoms, yielding insights into phase composition, magnetic ordering, and the distribution of neighboring titanium atoms. researchgate.netmst.edumst.edu In a hypothetical scenario, an this compound complex could be functionalized with a ferrocenyl or tin-containing ligand. The resulting Mössbauer spectrum would then provide information on the electronic influence of the this compound moiety on the ⁵⁷Fe or ¹¹⁹Sn nucleus.

The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ), quadrupole splitting (ΔE_Q), and magnetic hyperfine splitting.

Isomer Shift (δ): This parameter is related to the electron density at the nucleus and is highly sensitive to the oxidation state of the Mössbauer atom. mst.edu

Quadrupole Splitting (ΔE_Q): This arises from the interaction between the nuclear quadrupole moment and an asymmetric electric field gradient at the nucleus, providing information about the local symmetry and bonding environment.

Magnetic Splitting: In the presence of a magnetic field (either internal or external), the nuclear energy levels split, giving rise to a six-line spectrum that can be used to characterize magnetic properties.

Mössbauer ParameterInformation Provided
Isomer Shift (δ)Oxidation state and covalency of the chemical bond at the probe nucleus.
Quadrupole Splitting (ΔE_Q)Local symmetry of the coordination environment around the probe nucleus.
Magnetic Hyperfine SplittingMagnetic state and properties of the material.

While not a direct probe of the Ti=N bond, the strategic incorporation of a Mössbauer-active nucleus offers a pathway to indirectly characterize the electronic properties of this compound systems.

Correlation of Spectroscopic Data with this compound Structural Features

The elucidation of structure-property relationships is a fundamental goal in chemistry, and this is achieved by correlating data from various spectroscopic techniques with precise structural parameters obtained from methods like X-ray diffraction. aps.orgnumberanalytics.com For this compound complexes, understanding the link between spectroscopic signatures and features such as the Ti-N bond length, bond angles, and coordination number is essential for describing the nature of the titanium-nitrogen multiple bond. researchgate.net

Ti-N Bond Length and Bond Order: The Ti-N bond length is a primary indicator of its bond order. In molecular complexes, a terminal titanium nitride, featuring a Ti≡N triple bond, would be expected to have a very short bond distance. The related imido complexes, with Ti=N double bonds, also display significantly shorter bond lengths than a typical Ti-N single bond. For example, a four-coordinate titanium methylimido complex, [(PN)₂Ti=NMe], was found to have a Ti-N bond length of 1.709(3) Å and a nearly linear Ti-N-C angle of 178.5(4)°, both of which are indicative of a strong multiple bond. rsc.org In contrast, the calculated Ti-N bond length in the solid-state material Ti₂N is much longer at 2.08 Å. materialsproject.org

Correlation with XPS Data: These structural features have a direct impact on the electronic structure and, consequently, the XPS binding energies.

Ti 2p Binding Energy: The oxidation state of titanium in a terminal imido complex is typically +4. This high oxidation state, combined with the electron-withdrawing nature of the imido ligand, leads to a significant increase in the Ti 2p binding energy, likely falling in the range observed for TiO₂ or even higher, depending on the other ligands. thermofisher.comresearchgate.net A shorter Ti-N bond implies greater orbital overlap and charge transfer, which also modulates the binding energy.

N 1s Binding Energy: The N 1s binding energy is sensitive to the substituent on the nitrogen and the polarization of the Ti-N bond. In a Ti=N-R fragment, the electronegativity of the R group will influence the electron density on the nitrogen atom. Theoretical studies on nitrogen-doped materials show that the N 1s binding energy has a strong dependence on the local atomic environment and coordination. rsc.org It is expected that the N 1s binding energy for an imido nitrogen would be distinct from that of an amido ligand or a nitride lattice. researchgate.netthermofisher.com

The following interactive table correlates structural features of titanium-nitrogen bonds with expected spectroscopic trends.

Bond TypeTypical Bond Length (Å)Coordination GeometryExpected Ti 2p₃/₂ B.E. TrendExpected N 1s B.E.
Ti-N (Amide, single bond)~1.9 - 2.1Trigonal pyramidal at NModerate (Ti³⁺/Ti⁴⁺)Lower
Ti=N (Imido, double bond)~1.7 - 1.8Linear or bent at NHigh (Ti⁴⁺)Intermediate
Ti≡N (Nitride, triple bond)~1.6 - 1.7Linear Ti-NVery High (Ti⁴⁺/Ti⁵⁺ formal)Higher
Ti-N (Solid-state Nitride)~2.0 - 2.2Octahedral TiLow-Moderate (Ti³⁺)Low (~397 eV)

By integrating XPS data with structural information, a more complete picture of the bonding in this compound complexes can be developed. The binding energies provide experimental validation of the oxidation states and electronic environments predicted by structural analysis, while complex features like shake-up satellites in Ti 2p spectra can offer deeper insights into the covalent character and electronic configuration of the Ti=N bond. aip.org

Iv. Reaction Mechanisms and Reactivity of Iminotitanium Complexes

Mechanistic Investigations of Iminotitanium-Mediated Transformations

Mechanistic studies provide a step-by-step understanding of chemical reactions catalyzed or mediated by this compound complexes. These investigations typically involve a combination of experimental techniques and computational methods to identify intermediates, transition states, and the energy profile of the reaction pathway. While comprehensive mechanistic details for all this compound transformations are still evolving, research on related early transition metal imido complexes offers valuable insights due to similarities in their electronic structure and reactivity patterns.

Elucidation of Initiation and Chain Growth Mechanisms in this compound Catalysis

In catalytic processes involving this compound complexes, particularly those related to polymerization or coupling reactions, the mechanism often involves distinct initiation and chain growth phases. The initiation step typically involves the activation of the catalyst precursor to generate the active species, which then interacts with the substrate to begin the catalytic cycle. In chain-growth processes, this active center is regenerated after each monomer insertion, leading to the propagation of the polymer chain. While the general principles of initiation and chain growth in catalysis are well-established, specific detailed mechanisms for this compound-catalyzed chain growth transformations were not extensively detailed in the provided search results. However, the known reactivity of early transition metal imido complexes in forming new nitrogen-carbon and nitrogen-heteroatom bonds suggests their potential involvement in such chain-growth processes.

Redox Behavior and Electron Transfer Processes in this compound Systems

The redox behavior of this compound complexes is intrinsically linked to the electronic structure of the titanium center and the coordinating ligands. These complexes can participate in electron transfer processes, which are key steps in many catalytic cycles and stoichiometric reactions. The ability of the metal center to undergo changes in oxidation state allows for the activation of substrates and the formation of reactive intermediates. Electrochemical techniques, such as cyclic voltammetry, are powerful tools for probing the redox properties of metal complexes, allowing for the determination of reduction and oxidation potentials. These potentials provide thermodynamic information about the ease of electron gain or loss. While the general principles of redox chemistry and electron transfer in transition metal complexes are well-documented, specific details on the redox potentials and electron transfer mechanisms specifically for this compound systems were not extensively provided in the search results. However, studies on related metal complexes highlight how ligand design can influence redox behavior and stabilize different oxidation states.

Reactivity Profiles of this compound Species with Diverse Substrates

This compound complexes exhibit varied reactivity with a range of organic molecules, often capitalizing on the inherent polarity and reactivity of the Ti=N functional group.

Carbonylation Reactions Involving this compound Templates

Carbonylation reactions, which involve the formal insertion of carbon monoxide (CO) into a chemical bond, are valuable methods for synthesizing carbonyl-containing compounds. Transition metal complexes are widely used as catalysts for these transformations. While the provided search results discuss carbonylation reactions in general and some catalyzed by other transition metals, specific detailed mechanisms involving this compound templates in carbonylation processes were not extensively described. General mechanisms for transition metal-catalyzed carbonylation often involve steps such as oxidative addition, migratory insertion of CO into a metal-carbon or metal-heteroatom bond, and reductive elimination. The potential role of this compound complexes in mediating or catalyzing such insertions remains an area of interest within the broader field of transition metal catalysis.

Cycloaddition Reactions with this compound Complexes

A significant and well-explored area of this compound reactivity is their participation in cycloaddition reactions with unsaturated organic substrates. The polarized metal-nitrogen double bond of the imido moiety can undergo [2+2] cycloaddition reactions with various unsaturated molecules, including alkynes, alkenes, carbonyl compounds, and imines. This process leads to the formation of four-membered metallacycles, specifically azatitanacycles in the case of this compound complexes. These four-membered rings are often key intermediates that can undergo further transformations, such as reductive elimination or insertion reactions, to generate a variety of nitrogen-containing organic products. For instance, the reaction between an η²-iminotitanium complex and azobenzene (B91143) has been reported, suggesting a reaction pathway that likely involves a cycloaddition step. Bis(imidazolin-2-imino) titanium complexes have also been implicated in cycloaddition chemistry. These cycloaddition reactions are analogous to pericyclic reactions like the Diels-Alder reaction, which involves the concerted formation of two new sigma bonds to form a six-membered ring. The ability of this compound complexes to undergo [2+2] cycloadditions with diverse substrates underscores their utility in constructing cyclic and heterocyclic organic molecules.

Oxidation and Fluorination Reactivity of this compound(III) Complexes

The reactivity of this compound(III) complexes towards oxidation and fluorination is a subject of ongoing research. While comprehensive studies specifically detailing the oxidation and fluorination mechanisms and outcomes for a wide range of this compound(III) complexes are not extensively documented in the immediately available literature, general principles of transition metal redox chemistry and fluorination reactions provide a framework for understanding potential transformations.

Titanium(III) complexes are known to be susceptible to oxidation, readily losing an electron to form titanium(IV) species. ereztech.com This oxidation can be induced by various oxidizing agents. The specific outcome of the oxidation of an this compound(III) complex would depend on the nature of the imine ligand, other ligands coordinated to the titanium center, and the chosen oxidant. For instance, the oxidation of related titanium(III) diamine bis(phenolate) complexes with different oxidants like TEMPO radical or azobenzene (PhN=NPh) leads to the formation of Ti(IV) species, with the resulting complex structure influenced by the oxidant used. nih.gov In one reported case, oxidation of a Ti(III) complex with [Cp2Fe][PF6] yielded a fluorinated Ti(IV) product, [Ti((tBu2)O2NN')ClF], suggesting that fluorination can occur concurrently with oxidation depending on the reagents and conditions. nih.gov

Fluorination reactions involving transition metal complexes can proceed via various mechanisms, including electrophilic or nucleophilic pathways, or through oxidative fluorination. labsolu.canih.gov Electrophilic fluorinating agents, such as Selectfluor™ or N-fluorobenzenesulfonimide (NFSI), are commonly used to introduce fluorine into organic molecules and can potentially interact with electron-rich metal centers or coordinated ligands. labsolu.canih.gov Nucleophilic fluoride (B91410) sources like potassium fluoride (KF) can also be employed, often in conjunction with an oxidant in oxidative fluorination protocols. americanelements.com

The specific reactivity of the Ti=NR double bond in this compound(III) complexes during oxidation or fluorination is a key aspect of their chemistry. The imine ligand could potentially undergo modification, or the reaction could primarily involve the oxidation of the titanium center with the imine ligand remaining coordinated in the higher oxidation state. The presence of the imine ligand might influence the redox potential of the titanium center and direct the site of fluorination if a fluorinating agent is present.

Detailed research findings on the precise reaction mechanisms, intermediates, and product distributions for the oxidation and fluorination of this compound(III) complexes are limited in the provided search results. Studies on the oxidative fluorination of other systems, such as iodoarenes using reagents like trichloroisocyanuric acid (TCICA) and KF, demonstrate the feasibility of introducing fluorine under oxidizing conditions and highlight the influence of substituents on reactivity and selectivity. Similarly, investigations into the reactivity of fluorinated ligands and their effects on metal complex properties underscore the importance of fluorine in tuning the electronic and steric environment around a metal center, which would in turn impact its reactivity.

V. Ligand Design and Coordination Chemistry in Iminotitanium Complexes

Principles of Ligand Design for Iminotitanium Stabilization and Reactivity Tuning

Ligand design principles for this compound complexes focus on providing both kinetic and thermodynamic stability to the Ti=NR core while simultaneously allowing for tuning of its reactivity. This is achieved through careful selection of ligand frameworks and substituents that can exert specific steric and electronic effects on the metal center.

Steric and Electronic Modulation via Ancillary Ligand Systems

Ancillary ligands surrounding the this compound group can significantly impact the complex's properties through steric bulk and electronic donation or withdrawal. Steric hindrance provided by bulky ligands can protect the reactive this compound moiety from decomposition pathways and influence the approach of substrates in catalytic reactions. For instance, increased steric bulk on ancillary ligands has been shown to affect reaction rates in transition metal complexes, sometimes leading to faster insertion steps but potentially hindering subsequent ligand association. nih.govmdpi.com The electronic properties of ancillary ligands, such as their σ-donating or π-accepting capabilities, can tune the electron density at the titanium center. More electron-poor ligands can lead to faster reactions in some transition metal systems. nih.gov The interplay between steric and electronic effects is a critical aspect of ligand design for optimizing catalytic performance. researchgate.netrsc.orgmdpi.com Amido ligands, for example, are considered versatile due to the ease of steric and electronic modification via substituents on the nitrogen atom. sfu.ca

Exploration of Imidazolin-2-iminato Ligands in this compound Chemistry

Imidazolin-2-iminato ligands (ImRN⁻) have emerged as a significant class of ancillary ligands in transition metal chemistry, including that of titanium. tu-braunschweig.deespublisher.com These monoanionic nitrogen donor ligands are isolobally related to imido ligands (RN²⁻) and can be derived from N-heterocyclic carbenes (NHCs) and organic azides. espublisher.com The imidazoline (B1206853) moiety's ability to stabilize a positive charge results in pronounced basicity of the exocyclic nitrogen atom, leading to the formation of strong metal-nitrogen bonds. tu-braunschweig.de Imidazolin-2-iminato ligands can serve as ancillary ligands in homogeneous catalysis. tu-braunschweig.dewindows.net Studies have reported the synthesis and characterization of titanium complexes bearing imidazolin-2-iminato ligands, demonstrating their potential in catalysis such as ethylene (B1197577) polymerization. nih.govnih.govrsc.org The N-substitutions on these ligands can be altered to kinetically stabilize high-valent reactive species. espublisher.com

Research findings on imidazolin-2-iminato titanium complexes include their synthesis from reactions of imidazolin-2-ylidenes with trimethylsilyl (B98337) azide, followed by reaction with titanium(IV) chlorides. nih.govnih.govrsc.org Molecular structures have revealed linearly coordinated imidazolin-2-iminato ligands with short Ti-N bond distances. nih.gov Dichloro complexes featuring these ligands have shown activity as catalysts for ethylene homopolymerization when activated with methylaluminoxane (B55162) (MAO), yielding high or ultra-high molecular weight polyethylene (B3416737). nih.gov

Ancillary Ligand Optimization for Enhanced this compound Catalytic Performance

Optimizing ancillary ligands is crucial for enhancing the catalytic performance of this compound complexes. This involves fine-tuning the steric and electronic properties of the ligands to promote desired reaction pathways and improve catalytic activity and selectivity. The substituent effect of the ligand plays an important role in catalytic performance. mdpi.comsemanticscholar.org For instance, in ethylene polymerization catalyzed by bis(β-ketoamino) titanium complexes, bulky substituents on the N-aryl moiety of the ligand decreased catalytic activity and polymer molecular weight. mdpi.comsemanticscholar.org This suggests that the crowded space around the titanium center created by bulky ligands can slow down monomer coordination and insertion. mdpi.com Ligand optimization can also influence the thermal stability of titanium catalysts. semanticscholar.org

Vi. Theoretical and Computational Studies of Iminotitanium Complexes

Quantum Chemical Calculations on Iminotitanium Species

Quantum chemical calculations, based on the principles of quantum mechanics, are extensively used to study the electronic structure and properties of molecular systems, including this compound complexes. These methods aim to solve the electronic Schrödinger equation to obtain the wavefunction and energy of a molecule. jocpr.comwikipedia.org This allows for the prediction of various molecular properties such as electron densities, energies, and structures. jocpr.comwikipedia.org

Density Functional Theory (DFT) Studies of this compound Electronic Structures and Reactivity

Density Functional Theory (DFT) is a widely used quantum chemical method that focuses on the electron density of a system rather than the complex many-electron wavefunction. mdpi.comsolubilityofthings.comtaylorfrancis.com This approach offers a balance between computational cost and accuracy, making it suitable for studying larger molecular systems, including transition metal complexes like this compound species. solubilityofthings.com DFT calculations are particularly powerful for investigating electronic structures, including the distribution of electrons in molecular orbitals and their energy levels. jocpr.comsolubilityofthings.com They can also provide insights into the reactivity of molecules by calculating reaction pathways, transition states, and activation energies. jocpr.comarxiv.org For this compound complexes, DFT has been employed to study their electronic structure and bonding. nih.govresearchgate.net These studies can reveal the nature of the Ti=N double bond, the charge distribution within the complex, and how these factors influence reactivity. mdpi.com DFT studies have been used to evaluate electronic structures, bond energies, and reaction mechanisms in titanium borylimides, placing them in context with alkyl- and arylimides and hydrazides. researchgate.net Furthermore, DFT calculations, along with quantum chemical descriptors like chemical hardness and electronegativity, have been used to predict the chemical reactivity and stability of imino ethanone (B97240) metal complexes.

Effective Core Potentials (ECPs) and Basis Set Optimization for this compound Systems

Computational studies of transition metal complexes, especially those involving heavier elements like titanium, often utilize Effective Core Potentials (ECPs), also known as pseudopotentials. stackexchange.comresearchgate.netgoogle.comgithub.io ECPs replace the core electrons and the nucleus with an effective potential, significantly reducing the computational cost by limiting the explicit calculation to the valence electrons. researchgate.netgoogle.comgithub.io This is particularly useful for systems with many metal centers or when relativistic effects in core electrons need to be accounted for. researchgate.netgoogle.comgithub.io

Basis sets are sets of mathematical functions used to describe the spatial distribution of electrons in molecular orbital calculations. jocpr.combris.ac.uklibretexts.org The choice and optimization of basis sets are crucial for obtaining accurate results. For calculations involving ECPs, it is recommended to use basis sets specifically designed to be used with those ECPs. stackexchange.comresearchgate.netgoogle.com Using a basis set not designed for the specific ECP can lead to inaccurate results or convergence problems. stackexchange.com Optimized basis sets, which may include polarization and diffuse functions, provide a more flexible and accurate description of the electron distribution. uleth.castackexchange.comlibretexts.org For this compound systems, the selection of appropriate ECPs and their corresponding optimized basis sets is essential for achieving reliable computational predictions of geometry, electronic structure, and reactivity. nih.govgoogle.com

Computational Modeling of this compound Catalytic Mechanisms

Computational modeling is a powerful tool for understanding the detailed mechanisms of catalytic reactions involving this compound complexes. By simulating the steps of a reaction, computational methods can identify intermediates, transition states, and activation energies, providing a comprehensive picture of the catalytic cycle. arxiv.orggoogle.comresearchgate.netnih.gov

Elucidating Ligand to Metal Charge Transfer (LMCT) States in this compound Systems

Charge transfer transitions, where electron density shifts between the metal center and the ligands, are characteristic features of transition metal complexes and can significantly influence their spectroscopic properties and reactivity. wikipedia.orgfiveable.melibretexts.org Ligand-to-Metal Charge Transfer (LMCT) specifically involves the transfer of an electron from a ligand-based molecular orbital to a metal-based molecular orbital. wikipedia.orgfiveable.melibretexts.orgtestbook.comiupac.org This process results in the reduction of the metal center and oxidation of the ligand. wikipedia.orglibretexts.org LMCT transitions are often intense and appear in the UV-Vis region of the electromagnetic spectrum. wikipedia.orgfiveable.melibretexts.org Computational methods, particularly DFT, can calculate the energies and nature of molecular orbitals involved in LMCT transitions, helping to elucidate these electronic states in this compound systems. google.com Understanding LMCT states is important because they can play a crucial role in the reactivity of transition metal complexes, especially in redox processes and photocatalysis. fiveable.me

Advanced Computational Techniques Applied to this compound Research

Computational methods are increasingly valuable tools in chemistry, offering insights into reaction mechanisms, predicting outcomes, and aiding in the design of new materials and catalysts numberanalytics.comnih.govsmu.eduschrodinger.com. Specifically for organometallic complexes like this compound compounds, computational chemistry, particularly Density Functional Theory (DFT), is used to understand electronic and geometric structures, as well as reaction mechanisms windows.netresearchgate.netmdpi.comias.ac.innih.gov. These techniques complement experimental studies by providing a molecular-level understanding that can be difficult to obtain otherwise numberanalytics.comschrodinger.com.

Molecular Dynamics Simulations in this compound Systems

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of atoms and molecules by simulating the forces and motions governing their interactions ebsco.comnih.govmdpi.commpg.dewikipedia.org. By numerically solving Newton's equations of motion for a defined set of molecules, MD simulations can provide detailed insights into how systems evolve over time, capturing structural motions and interactions ebsco.comnih.govmdpi.commpg.de. This is particularly useful for understanding the dynamics of complex systems, including organometallic catalysts and their interactions with substrates numberanalytics.comschrodinger.comnih.gov.

While the provided search results discuss MD simulations extensively in the context of biomolecules, drug design, and general chemical systems, direct mentions of MD simulations specifically applied to this compound complexes are limited in the initial results. However, the principles and applications of MD simulations in studying reaction mechanisms, molecular interactions, and conformational changes in metal complexes are well-established and can be extrapolated to this compound systems numberanalytics.comschrodinger.comebsco.comnih.govmdpi.commpg.de.

MD simulations can be used to:

Investigate the flexibility and conformational landscape of this compound complexes under different conditions (e.g., temperature, solvent) ebsco.comnih.govmdpi.com.

Study the interactions between this compound catalysts and reactants or substrates, providing information on binding modes and dynamics nih.govmpg.de.

Explore potential reaction pathways and transition states by observing molecular motions and identifying key intermediates numberanalytics.comsmu.eduschrodinger.com.

Analyze the influence of the surrounding environment, such as solvent effects or the presence of co-catalysts, on the behavior and reactivity of this compound complexes nih.govmpg.de.

The application of MD simulations to this compound systems would involve defining the initial state of the system, including the coordinates and types of atoms, introducing interaction potentials (force fields) that describe the forces between particles, and then integrating the equations of motion over time ebsco.comyoutube.comprotocols.io. The resulting trajectories provide a dynamic view of the system, allowing for the analysis of structural changes, diffusion, and reaction events ebsco.commdpi.comyoutube.com.

High-Throughput Screening and Targeted Molecular Design for this compound Catalysts

High-throughput screening (HTS) involves rapidly evaluating a large number of potential candidates for a specific property or activity rsc.orgmpg.demdpi.com. In the context of catalysis, HTS is used to quickly identify promising catalyst candidates from combinatorial libraries or diverse sets of compounds mpg.demdpi.com. Targeted molecular design, on the other hand, involves the rational design of molecules with desired properties based on a fundamental understanding of the relationship between structure and function schrodinger.comnih.govuib.no. Computational methods play a crucial role in both HTS and targeted design by enabling the prediction of properties and performance without the need for extensive experimental synthesis and testing schrodinger.comrsc.orguib.norsc.org.

For this compound catalysts, computational HTS and targeted design approaches can be employed to accelerate the discovery and optimization of catalysts for specific reactions, such as polymerization or organic synthesis schrodinger.comdissertation.com. Computational HTS can involve screening large databases of hypothetical or known this compound complexes to predict their catalytic activity, selectivity, or stability using various computational descriptors and models rsc.orgrsc.org.

Targeted molecular design of this compound catalysts leverages computational insights into their electronic structure, geometry, and reaction mechanisms to design new ligands or modify existing ones to enhance catalytic performance schrodinger.comwindows.netresearchgate.netuib.nodissertation.com. This can involve:

Using DFT calculations to understand how ligand modifications affect the electronic properties of the titanium center and influence catalytic activity windows.netresearchgate.netdissertation.com.

Predicting the stability of different this compound complexes and identifying potential decomposition pathways researchgate.netrsc.org.

Modeling the interactions with substrates and transition states to design catalysts with improved binding affinity and lower activation energies numberanalytics.comsmu.eduschrodinger.com.

Employing machine learning models trained on computational or experimental data to predict the performance of new this compound catalyst designs schrodinger.comrsc.org.

The combination of computational HTS and targeted molecular design allows for a more efficient exploration of the vast chemical space of this compound complexes, focusing synthetic efforts on the most promising candidates schrodinger.comuib.norsc.org. This integrated approach can significantly reduce the time and resources required for catalyst discovery and optimization compared to purely experimental methods. schrodinger.commdpi.com

Data and research findings in this area would typically involve computational metrics such as:

Binding energies of substrates to the catalyst rsc.orgrsc.org.

Activation energies of key reaction steps numberanalytics.comsmu.eduschrodinger.com.

Predicted catalytic turnover frequencies or rates.

Selectivity towards desired products numberanalytics.comschrodinger.com.

Structural parameters and electronic distributions within the complexes windows.netresearchgate.netmdpi.comias.ac.in.

While specific data tables for this compound complexes from MD or HTS were not prominently featured in the initial search results, the methodologies described are directly applicable. For instance, studies on other transition metal catalysts demonstrate the type of data generated, such as adsorption energies and predicted catalytic performance metrics rsc.orgrsc.org.

Below is an example of how data from computational screening or design studies on this compound catalysts might be presented in a table:

Catalyst VariantPredicted Binding Energy (kcal/mol)Predicted Activation Energy (kcal/mol)Notes
This compound Complex A-15.225.5Lead candidate
This compound Complex B-12.128.3Moderate activity
This compound Complex C-18.522.1High predicted activity

Computational studies, including MD simulations and approaches used in HTS and targeted design, are becoming indispensable for understanding and developing this compound complexes for various applications. numberanalytics.comschrodinger.com They provide a powerful means to explore structure-property relationships and guide experimental synthesis and characterization efforts. schrodinger.comuib.no

Vii. Catalytic Applications of Iminotitanium Complexes

Iminotitanium in Olefin Polymerization and Copolymerization

This compound complexes, especially those acting as single-site catalysts, play a crucial role in controlling the growth and architecture of polyolefins. Their well-defined active centers allow for precise control over polymerization kinetics and polymer properties.

Single-Site this compound Catalysts for Olefin Polymerization Kinetics and Mechanisms

Single-site catalysts, including certain this compound complexes, are characterized by having a uniform active species, which leads to polymers with narrow molecular weight distributions and controlled microstructures. mit.edunih.gov The kinetics of olefin polymerization using single-site catalysts can be described by models that account for elementary reactions such as initiation, propagation, and chain transfer. utwente.nlgiulionatta.itpurdue.edu

The mechanism of olefin polymerization catalyzed by early transition metals, including titanium, typically involves the coordination of the olefin monomer to a vacant site on the metal center, followed by migratory insertion of the coordinated olefin into the growing polymer chain. nih.govlibretexts.org This process regenerates a vacant site, allowing the catalytic cycle to continue. libretexts.org The rate of polymerization is influenced by factors such as monomer concentration, temperature, and the specific structure of the catalyst and cocatalyst. utwente.nlgiulionatta.it

Research findings in this area often involve detailed kinetic studies using techniques like in-situ NMR and analysis of molecular weight distribution to elucidate the elementary steps and determine rate constants. purdue.edu Population balance models are employed to track the concentration of different polymer chains and understand the evolution of molecular weight distribution over time. purdue.edu

Precision Copolymerization of Olefins with this compound Systems

This compound systems can be utilized for the precision copolymerization of olefins, enabling the synthesis of copolymers with controlled monomer sequences and distributions. The ability to control the incorporation of different olefin monomers is crucial for tailoring the properties of the resulting polymers, such as density, crystallinity, and thermal behavior.

Precision copolymerization can lead to materials with specific arrangements of monomers along the polymer chain, which is challenging to achieve with traditional multi-site catalysts. nih.govrsc.org The design of the this compound catalyst, including the nature of the imido ligand and other ancillary ligands, influences the reactivity ratios of the monomers and thus the copolymer composition and architecture. Studies have explored the copolymerization of ethylene (B1197577) with various alpha-olefins and functionalized olefins using titanium-based catalysts, demonstrating the potential for incorporating diverse monomers into polyolefin chains. nih.govmdpi.commdpi.com

Role of this compound Complexes in Polypropylene (B1209903) Polymerization

This compound complexes can play a role in the polymerization of propylene (B89431), a key process for producing polypropylene with desired properties, particularly tacticity. Polypropylene can exist in different stereoisomeric forms: isotactic, syndiotactic, and atactic, depending on the arrangement of the methyl groups along the polymer backbone. libretexts.orgwikipedia.org The tacticity of polypropylene significantly impacts its crystallinity and physical properties. libretexts.orgwikipedia.org

While traditional Ziegler-Natta catalysts (often based on titanium chlorides) are widely used for polypropylene production and can yield different tacticities depending on the catalyst formulation, single-site catalysts, including some titanium complexes, offer enhanced control over stereoregularity. libretexts.orgwikipedia.orgnih.govuni-halle.de The specific design of this compound catalysts can favor the formation of highly isotactic or syndiotactic polypropylene. Research in this area focuses on understanding how the catalyst structure influences the stereocontrol during the insertion of propylene monomers.

This compound in Metathesis Reactions

This compound derivatives have also found applications in metathesis reactions, which involve the redistribution of carbon-carbon double or triple bonds. These reactions are powerful tools in organic synthesis for the formation of new carbon-carbon bonds. thieme-connect.de

Alkyne Metathesis Catalysis by this compound Derivatives

Alkyne metathesis involves the redistribution of alkyne moieties, leading to the formation of new carbon-carbon triple bonds. While molybdenum and tungsten complexes are more commonly associated with alkyne metathesis, certain titanium complexes, including imido or iminotiantium species, can catalyze related transformations or serve as intermediates in such processes. researchgate.netresearchgate.netbeilstein-journals.orgnih.gov

The mechanism of alkyne metathesis typically involves the formation of metallacyclobutadiene intermediates through [2+2] cycloaddition between the metal alkylidyne species and the alkyne. beilstein-journals.org Although the direct role of discrete this compound complexes as stand-alone alkyne metathesis catalysts might be less prominent compared to other metal systems, titanium complexes can be involved in related catalytic cycles or act as precursors to active species. researchgate.netresearchgate.net

Olefin Metathesis Catalysis and this compound Systems

Olefin metathesis is a versatile reaction for the formation and rearrangement of carbon-carbon double bonds. While ruthenium and molybdenum complexes are the most widely used catalysts for olefin metathesis, titanium species can participate in related catalytic cycles or transformations. apeiron-synthesis.commdpi.combeilstein-journals.org

Some research suggests the involvement of imido or this compound species in metathesis-type processes or reactions that proceed via similar carbene or alkylidene intermediates. windows.netresearchgate.netresearchgate.netresearchgate.netmdpi.com These can include reactions like imine metathesis or transformations that involve the formal redistribution of double bonds. The reactivity of imidotitanium complexes with unsaturated organic molecules, such as through [2+2] cycloaddition reactions, highlights their potential in mediating bond reorganization processes akin to metathesis. researchgate.net

Here is a table summarizing some of the catalytic applications discussed:

Catalytic ApplicationKey Reactions InvolvedRelevant this compound Role
Olefin PolymerizationChain growth via monomer insertionSingle-site catalysts, control of molecular weight/structure
Olefin CopolymerizationIncorporation of different monomers into polymer chainPrecision control of monomer sequence and distribution
Polypropylene PolymerizationStereocontrolled monomer insertionInfluence on tacticity (isotactic, syndiotactic)
Alkyne MetathesisRedistribution of C≡C bonds via metallacyclesPotential involvement or related transformations
Olefin MetathesisRedistribution of C=C bonds via carbene intermediatesPotential involvement in related or metathesis-type reactions

This compound in Ring-Opening Polymerization (ROP)

Ring-opening polymerization (ROP) is a crucial method for synthesizing various polymeric materials, including polyesters and polycarbonates. This compound complexes have been explored as catalysts for the ROP of cyclic monomers, demonstrating control over polymer architecture and properties.

This compound Catalysts for Ring-Opening Copolymerization of Epoxides and Anhydrides

The ring-opening copolymerization (ROCOP) of epoxides and cyclic anhydrides is a valuable route to synthesize polyesters. This reaction involves the alternating insertion of epoxide and anhydride (B1165640) monomers into a growing polymer chain, typically catalyzed by metal complexes. While various metal catalysts, including those based on zinc, cobalt, aluminum, and nickel, have been developed for this transformation, the application of titanium complexes, including those featuring imine ligands, has also been investigated. rsc.orgrsc.org

Research has shown that certain titanium complexes can effectively catalyze the ROCOP of epoxides and anhydrides, leading to the formation of polyesters. rsc.org The catalytic performance can be influenced by the specific ligands coordinated to the titanium center, as well as reaction conditions such as temperature and pressure. rsc.org For instance, metallocene complexes, which can be considered related to this compound systems through the presence of metal-carbon or metal-heteroatom multiple bonds, have been reported as effective catalysts for the ROCOP of epoxides and anhydrides, demonstrating good activity with standard epoxides like cyclohexene (B86901) oxide and excellent performance with more sterically demanding monomers such as limonene (B3431351) oxide. rsc.org These studies highlight the potential of titanium-based catalysts in accessing a variety of polyesters with tunable properties.

This compound in CO2/Epoxide Copolymerization for Polycarbonate Synthesis

The copolymerization of carbon dioxide (CO2) and epoxides provides an environmentally friendly pathway for the synthesis of aliphatic polycarbonates. This process effectively utilizes CO2 as a monomer, contributing to sustainable polymer production. nih.govnsf.govresearchgate.net While a wide range of metal catalysts, including those based on zinc, cobalt, chromium, and aluminum, have been extensively studied for this reaction, titanium complexes have also emerged as promising catalysts. nih.govnsf.govresearchgate.netnih.gov

Recent research has explored the use of titanium complexes, including those in lower oxidation states, for the copolymerization of CO2 and epoxides. nih.gov For example, titanium(III) orthophenylendiamido (PDA) species, in combination with co-catalysts like bis(triphenylphosphine)iminium chloride ([PPN]Cl), have demonstrated high selectivity and activity for the copolymerization of CO2 and cyclohexene epoxide under mild conditions, even at ambient pressure. nih.gov These titanium(III) systems have shown catalytic performance comparable to established catalysts like Salen–chromium complexes. nih.gov The catalytic cycle typically involves the coordination of the epoxide to the metal center, followed by ring opening and subsequent insertion of CO2. nsf.gov The development of efficient titanium catalysts for this reaction is crucial for advancing the synthesis of CO2-based polycarbonates with diverse structures and properties. researchgate.net

Other Catalytic Transformations Involving this compound Complexes

Beyond polymerization, this compound complexes have shown catalytic activity in various other organic transformations, leveraging the reactive nature of the this compound moiety.

Hydroamination and Hydrosilylation Catalysis with this compound Systems

Hydroamination, the direct addition of amines to alkenes or alkynes, and hydrosilylation, the addition of Si-H bonds across unsaturated substrates, are important reactions in organic synthesis. researchgate.netlibretexts.org Transition metal complexes, including those of titanium, have been investigated as catalysts for these transformations. researchgate.netlibretexts.orgorganic-chemistry.org

While the provided search results specifically mention titanium complexes like [Cp2TiMe2] catalyzing a sequential hydroamination/hydrosilylation process, highlighting the role of titanium in these reactions, the direct application of this compound complexes in hydroamination and hydrosilylation is an area of ongoing research. organic-chemistry.org The imine ligand in this compound complexes can influence the electronic and steric environment around the titanium center, potentially impacting catalytic activity and selectivity in these addition reactions. nih.gov The mechanism of metal-catalyzed hydrosilylation often involves oxidative addition of the Si-H bond to the metal center, followed by alkene coordination and insertion. libretexts.org The specific mechanism with this compound catalysts would depend on the complex's structure and the reaction conditions.

C-H Bond Functionalization with this compound Catalysts

C-H bond functionalization, which involves the direct cleavage and functionalization of stable C-H bonds, is a powerful strategy for synthesizing complex molecules more efficiently. mt.comtcichemicals.com While late transition metals like palladium, rhodium, and iridium are commonly used for C-H activation, the development of catalysts based on more abundant and less toxic metals like titanium is an active area of research. mt.comtcichemicals.comrsc.org

The application of this compound catalysts in C-H bond functionalization is an emerging field. The presence of the imine ligand and the Lewis acidic titanium center can potentially facilitate the activation of C-H bonds through various mechanisms, such as concerted metallation-deprotonation or oxidative addition pathways, depending on the oxidation state of titanium. While the provided search results discuss C-H activation catalyzed by various transition metals, including cobalt and palladium, specific examples focusing on this compound complexes for C-H functionalization were not prominently featured. tcichemicals.comrsc.orgu-tokyo.ac.jp However, the general principles of C-H activation by transition metals suggest that appropriately designed this compound complexes could potentially catalyze such transformations. mt.com

Activation and Transformation of Small Molecules by this compound Catalysts

This compound complexes can also play a role in the activation and transformation of small molecules, which is relevant to various catalytic processes, including those involving challenging substrates like CO2, N2, and O2. energy.govacs.orgrsc.org The ability of transition metal complexes to activate small molecules is often linked to their electronic structure and coordination environment. energy.govrsc.org

Sulfoxidation Catalysis Utilizing this compound Frameworks

Sulfoxidation, the oxidation of sulfides to sulfoxides, is a significant transformation in organic synthesis and various industrial processes. While various metal complexes have been explored as catalysts for this reaction, this compound frameworks have shown promise due to the tunable electronic and steric properties afforded by the imine ligand and the central titanium atom.

Research has investigated the use of specific titanium isopropoxide complexes for the controlled oxidation of organic sulfides to sulfoxides using hydrogen peroxide as an environmentally benign oxidant. researchgate.net These studies highlight the potential of titanium-based systems in achieving selective sulfoxidation under mild conditions. researchgate.net The mechanism of sulfoxidation catalyzed by metal complexes can proceed via different pathways, including direct oxygen atom transfer (OAT) or electron transfer (ET) mechanisms. mdpi.com The specific this compound framework and reaction conditions influence the dominant mechanism and the selectivity towards sulfoxides over further oxidation to sulfones.

Interactive Table 1: Examples of Sulfoxidation Catalysis with Titanium Complexes

Catalyst TypeOxidantSubstrate ExampleKey Finding/SelectivitySource Snippet Index
Titanium isopropoxide complexesH₂O₂Organic sulfidesControlled oxidation to sulfoxides researchgate.net

Detailed research findings in this area often involve exploring the effect of different imine ligands on catalytic activity and selectivity. The electronic nature and steric bulk of the ligand can influence the coordination environment around the titanium center, thereby affecting substrate binding, oxidant activation, and the transition state of the reaction. Studies may involve kinetic experiments to elucidate the reaction pathway and identify rate-determining steps.

Heterogeneous Catalysis with this compound-Derived Materials

The development of heterogeneous catalysts based on this compound frameworks offers advantages over homogeneous systems, including ease of separation from the reaction mixture and potential for recycling. hidenanalytical.comthe-innovation.org this compound-derived materials can be prepared by immobilizing this compound complexes onto solid supports or by synthesizing solid-state materials containing this compound moieties.

One approach involves grafting molecular titanium precursors onto support materials like silica (B1680970) (SiO₂). researchgate.net Treatment of SiO₂ with Ti(NMe₂)₄, for instance, can yield surface-bound titanium species that act as heterogeneous catalysts. researchgate.net Such materials have been explored for various catalytic transformations, including C-N bond forming reactions like alkyne hydroamination and iminoamination. researchgate.net These heterogeneous catalysts have demonstrated comparable or even higher activity than some homogeneous counterparts for certain reactions. researchgate.net

The properties of the support material, such as porosity, surface area, and chemical stability, play a crucial role in the performance and stability of heterogeneous this compound catalysts. nih.govnih.gov Materials like TiO₂, alumina, zeolites, and carbon nanofibers have been investigated as supports for various heterogeneous catalysis applications. nih.gov The strong metal-support interaction and acid-base properties of supports like TiO₂ make them suitable for supporting metal catalysts used in oxidation and reduction reactions. nih.govnih.gov

Research in this area focuses on developing synthetic strategies for preparing well-defined heterogeneous catalysts with controlled active sites. researchgate.net Characterization techniques are employed to understand the structure and properties of the immobilized or solid-state this compound species. Studies evaluate the catalytic activity, selectivity, and recyclability of these materials in various reactions. The integration of metal-organic frameworks (MOFs) with ligands, potentially including those that could form this compound species, is also being explored for developing highly efficient and selective heterogeneous catalysts. nih.gov

Interactive Table 2: Examples of Heterogeneous Catalysis with Titanium-Derived Materials

Catalyst Material TypeSupport Material (if applicable)Catalytic Application ExamplesKey Finding/PerformanceSource Snippet Index
Surface-bound titanium speciesSiO₂Alkyne hydroamination, IminoaminationCompetent catalysis, sometimes faster than homogeneous catalysts researchgate.net
Nano-Por-MOFsNot explicitly specified as support for this compound, but mentioned in context of heterogeneous sulfoxidationSulfoxidation of thioanisoleEffective heterogeneous catalyst with good conversion and selectivity researchgate.net

The development of heterogeneous this compound catalysts is an active area of research, aiming to leverage the benefits of heterogeneous catalysis for various chemical processes.

Viii. Materials Science Applications of Iminotitanium Compounds

Integration of Iminotitanium into Polymeric Materials

The integration of this compound species into polymeric materials can occur either through their use as catalysts in polymerization reactions or potentially through their incorporation as structural units within the polymer backbone or side chains. Polymeric materials are widely used due to their ease of fabrication, flexibility, and tunable mechanical, electrical, chemical, and thermal properties. researchgate.net The ability to engineer functionality into polymeric materials, for instance, by modifying surface chemistry or immobilizing peptides, allows for control over cell function in applications like tissue engineering. nih.gov

Design of Chemically Recyclable Polymers using this compound-Based Catalysts

The development of chemically recyclable polymers is a critical area of research aimed at addressing the environmental impact of plastic waste. Chemical recycling involves breaking down polymers into their original monomers or other valuable chemicals, which can then be used to create new materials. rsc.orgchemistryviews.org This approach mitigates the need for continuous sourcing of new feedstocks and can minimize plastic waste accumulation. nih.gov Catalysts are essential for making chemical recycling processes more efficient, cost-effective, and selective. rsc.org While the search results discuss the use of various catalysts, including metal-free initiators nih.gov and yttrium or lanthanum metal catalysts for nylon recycling acs.org, there is no direct mention of this compound-based catalysts being specifically used for the design of chemically recyclable polymers in the provided snippets. However, the general principle of using catalysts to facilitate the depolymerization of stable polymers rsc.orgacs.org suggests that this compound complexes, if designed appropriately, could potentially serve this purpose in future research. The challenge lies in designing catalysts that can break strong polymer bonds under mild conditions with high monomer yields. chemistryviews.org

This compound-Derived Materials in Optoelectronics and Sensing Technologies

The search results provide limited direct information specifically linking this compound-derived materials to applications in optoelectronics and sensing technologies. However, the broader context of advanced materials research indicates that materials with unique optical and electrical properties are crucial for these fields. icfo.euryan.com Heterocyclic compounds, which can be incorporated into polymers, are known to find utility in the development of advanced materials, including organic semiconductors and functional dyes, relevant to optoelectronics and sensing. openaccessjournals.com Nanomaterials with unique optical, electrical, and chemical properties are also instrumental in applications ranging from drug delivery systems to imaging agents. solubilityofthings.com Electroactive polymers, which can change shape or size in response to an electrical field, are being explored for use in sensors. taylorfrancis.com While this compound compounds themselves may not be directly used as the active material in all cases, their potential role could be as precursors to titanium-containing materials with desired optoelectronic or sensing properties, or as catalysts in the synthesis of organic materials used in these applications.

Future Prospects of this compound in Advanced Materials Research

The future of advanced materials research is focused on developing materials with enhanced properties, sustainability, and new functionalities for various sectors, including electronics, healthcare, and energy. ryan.comtekniker.essustainablemanufacturingexpo.com Key trends include the development of sustainable materials, smart materials that respond to stimuli, and materials with improved performance and longer life cycles. ryan.comtekniker.es The integration of materials science with data-driven approaches, such as materials informatics, is expected to accelerate the discovery and scaling of new materials. materials.zone

For this compound compounds, future prospects in advanced materials research likely lie in leveraging their unique titanium-nitrogen double bond and associated reactivity. Potential areas could include:

Novel Catalysts: Developing this compound catalysts for new polymerization reactions, controlled polymer architectures, or more efficient and selective chemical recycling processes.

Functional Material Precursors: Utilizing this compound complexes as precursors to synthesize titanium-containing nanomaterials or hybrid organic-inorganic materials with tailored electronic, optical, or catalytic properties for applications in optoelectronics, sensing, or energy conversion.

Integration into Smart Materials: Exploring the incorporation of this compound units into polymers or other matrices to create smart materials that respond to external stimuli, potentially through changes in coordination environment or redox state of the titanium center.

Sustainable Materials: Investigating the use of this compound chemistry in the development of bio-based or biodegradable polymers, or in catalytic processes for converting waste materials into value-added products.

The development of new materials is fundamental for the evolution of many industrial sectors, and research in this area is expected to play a key role in enhancing competitiveness and addressing the growing demand for sustainable and functional solutions. tekniker.es

Ix. Conclusion and Future Perspectives in Iminotitanium Research

Current Challenges in Iminotitanium Chemistry

Despite notable progress, several challenges persist in the field of this compound chemistry. A key challenge lies in the synthesis and isolation of stable this compound complexes, particularly those with titanium in lower oxidation states, as these can be highly reactive and sensitive to air and moisture researchgate.net. The oxophilic nature of titanium can also make its complexes less tolerant of various functional groups compared to late transition metal counterparts, potentially limiting their application in complex organic synthesis researchgate.netresearchgate.net.

Another area of challenge involves controlling the regioselectivity and stereoselectivity in catalytic reactions mediated by this compound complexes. While some systems show promising selectivity, achieving high levels of control across a broad range of substrates remains an active area of research researchgate.netresearchgate.net. The development of robust and reusable this compound catalysts, including heterogeneous systems, also presents challenges related to catalyst deactivation pathways and maintaining activity over multiple catalytic cycles researchgate.net.

Furthermore, understanding the detailed mechanisms of reactions involving this compound intermediates can be complex. Identifying off-cycle equilibria and dormant states of the catalyst is crucial for optimizing catalytic efficiency and requires detailed mechanistic studies researchgate.net.

Promising Avenues for Future this compound Research

Future research in this compound chemistry is poised to address current challenges and explore new applications. One promising avenue involves the design and synthesis of novel this compound complexes supported by carefully designed ligands. Ligands such as N-heterocyclic carbenes (NHCs) and related adducts (N-heterocyclic imines, NHIs) are being investigated for their ability to stabilize highly reactive titanium species and tune their electronic and steric properties, potentially leading to improved reactivity, selectivity, and stability rsc.orgresearchgate.netrsc.org.

The development of more robust and versatile catalytic systems is another key area. This includes the immobilization of this compound complexes on solid supports to create heterogeneous catalysts, which can offer advantages in terms of separation and reusability researchgate.netmpg.de. Research into tandem catalysis, where this compound complexes are integrated with other catalytic species, holds potential for developing more efficient and selective synthetic routes mpg.de.

Exploring the reactivity of this compound complexes in new transformations beyond traditional olefin polymerization and hydroamination is also a significant direction. Their potential in areas such as nitrene transfer reactions, C-H bond activation, and multicomponent coupling reactions is being investigated researchgate.netresearchgate.netub.eduresearchgate.net.

The application of computational chemistry and machine learning is expected to play an increasingly important role in predicting the properties and reactivity of this compound complexes, guiding the design of new ligands and catalysts, and elucidating reaction mechanisms intellegens.comrsc.org.

Potential Impact of this compound Discoveries on Chemical Science and Technology

Discoveries in this compound chemistry have the potential for significant impact across various fields of chemical science and technology. Their established utility as catalysts in olefin polymerization has already contributed to the production of important polymer materials like polyethylene (B3416737) researchgate.netmpg.degoogle.comunistra.fr. Continued advancements in this area could lead to the development of catalysts for producing polymers with tailored properties or from a wider range of monomers.

The application of this compound complexes in hydroamination and related reactions offers a powerful tool for the synthesis of nitrogen-containing organic molecules, which are prevalent in pharmaceuticals, agrochemicals, and fine chemicals researchgate.netresearchgate.netresearchgate.net. Improved catalytic efficiency and selectivity in these transformations could lead to more sustainable and cost-effective synthetic routes for valuable compounds.

The ongoing research into the fundamental reactivity of the Ti=NR functional group is also crucial for advancing the broader understanding of transition metal-ligand multiple bonds and their roles in chemical transformations. This fundamental knowledge can inform the design of new catalytic systems and reaction methodologies involving other transition metals. The development of readily available and efficient titanium-based catalytic systems, given the abundance and low toxicity of titanium, aligns with the principles of green chemistry and sustainable chemical processes researchgate.netresearchgate.net.

Q & A

Basic Research Questions

Q. What experimental parameters are critical for synthesizing stable Iminotitanium complexes, and how can reproducibility be ensured?

  • Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, ligand-to-metal ratio) and characterize intermediates via spectroscopic techniques (e.g., NMR, FTIR). Ensure reproducibility by documenting stepwise procedures, including purification methods (e.g., recrystallization, column chromatography) and purity validation (e.g., elemental analysis, HPLC) . For novel compounds, provide crystallographic data or comparative spectral libraries to confirm identity .

Q. Which spectroscopic and computational tools are most effective for characterizing this compound’s coordination geometry?

  • Methodological Answer : Combine X-ray diffraction (XRD) for structural elucidation with DFT calculations to validate bond angles and electronic configurations. Use UV-Vis spectroscopy to assess ligand-field effects and cyclic voltammetry to probe redox behavior. Cross-reference experimental and computational data to resolve discrepancies (e.g., unexpected spin states) .

Advanced Research Questions

Q. How can conflicting data on this compound’s catalytic efficiency in cross-coupling reactions be systematically analyzed?

  • Methodological Answer : Conduct a meta-analysis of published datasets to identify variables causing discrepancies (e.g., solvent polarity, substrate scope). Design controlled experiments isolating these variables, and apply statistical tools (e.g., ANOVA) to quantify their impact. Use mechanistic studies (e.g., kinetic isotope effects, trapping of intermediates) to refine reaction pathways . Document limitations (e.g., catalyst decomposition under specific conditions) and propose protocols for standardizing testing environments .

Q. What strategies are recommended for integrating this compound’s experimental reactivity data with ab initio simulations?

  • Methodological Answer : Calibrate computational models (e.g., DFT, CASSCF) using experimental thermodynamic data (e.g., bond dissociation energies, activation barriers). Validate predictions via kinetic profiling and isotopic labeling. Address contradictions (e.g., overestimated activation energies) by adjusting basis sets or incorporating solvent effects in simulations . Publish raw data and code repositories to enable peer validation .

Q. How should researchers design studies to investigate the ligand-exchange dynamics of this compound in non-aqueous media?

  • Methodological Answer : Use stopped-flow kinetics paired with time-resolved spectroscopy (e.g., TRIR, EPR) to monitor transient species. Varying ligand denticity and steric bulk can reveal trends in substitution rates. Compare results with theoretical models (e.g., Eyring equation) to distinguish between associative and dissociative mechanisms. Include negative controls (e.g., inert atmosphere) to rule out oxidative side reactions .

Data Presentation & Validation Guidelines

Q. What are the best practices for presenting contradictory catalytic performance data in publications?

  • Methodological Answer : Use tables to juxtapose conflicting results (e.g., turnover numbers under varying pH/temperature) and highlight outliers. In the discussion, contextualize discrepancies by referencing systemic variables (e.g., impurity profiles, measurement techniques). Follow journal-specific formatting for supplementary data (e.g., depositing raw kinetics plots in repositories) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.